(4-nitro-1H-imidazol-1-yl)acetic acid
Overview
Description
(4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group at the fourth position and an acetic acid moiety attached to the imidazole ring makes this compound unique. It has a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid typically involves the nitration of imidazole derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 4-nitroimidazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-nitro-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid
Major Products Formed:
Reduction: 4-amino-1H-imidazol-1-yl)acetic acid.
Esterification: Esters of this compound
Scientific Research Applications
(4-nitro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- (4-nitro-1H-imidazol-1-yl)benzoic acid
- 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid
Comparison:
- (4-nitro-1H-imidazol-1-yl)acetic acid has a unique combination of a nitro group and an acetic acid moiety, which imparts distinct chemical and biological properties.
- (4-nitro-1H-imidazol-1-yl)benzoic acid has a benzoic acid moiety instead of an acetic acid group, which affects its solubility and reactivity.
- 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid has a methyl group, which can influence its steric properties and interactions with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-nitroimidazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUPTMRLPPKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361575 | |
Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-52-8 | |
Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (4-nitro-1H-imidazol-1-yl)acetic acid in the development of new anti-tuberculosis drugs?
A: this compound serves as a key structural component in the synthesis of novel compounds being investigated for anti-tuberculosis activity []. This molecule contains the 4-nitroimidazole moiety, a recognized pharmacophore in several existing anti-infective agents. By incorporating this group into new hybrid molecules alongside other heterocycles like imidazole or thiadiazole, researchers aim to create compounds with enhanced efficacy against tuberculosis []. This approach aligns with the "double-drug" strategy, seeking to target multiple pathways in the bacteria simultaneously, potentially combating drug resistance.
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